Fradafiban Fradafiban Fradafiban is a pyrrolidinone that is pyrrolidin-2-one which is substituted at positions 3 and 5 by carboxymethyl and hydroxymethyl groups, respectively, and in which the hydrogen of the resulting alcoholic hydroxy group is replaced by a 4'-carbamimidoylbiphenyl-4-yl group (the S,S-diastereoisomer). A figrinogen receptor antagonist. It has a role as a platelet glycoprotein-IIb/IIIa receptor antagonist. It is a monocarboxylic acid, a carboxamidine and a member of pyrrolidin-2-ones.
Brand Name: Vulcanchem
CAS No.: 148396-36-5
VCID: VC21092908
InChI: InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1
SMILES: C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol

Fradafiban

CAS No.: 148396-36-5

Cat. No.: VC21092908

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Fradafiban - 148396-36-5

Specification

Description Fradafiban is a pyrrolidinone that is pyrrolidin-2-one which is substituted at positions 3 and 5 by carboxymethyl and hydroxymethyl groups, respectively, and in which the hydrogen of the resulting alcoholic hydroxy group is replaced by a 4'-carbamimidoylbiphenyl-4-yl group (the S,S-diastereoisomer). A figrinogen receptor antagonist. It has a role as a platelet glycoprotein-IIb/IIIa receptor antagonist. It is a monocarboxylic acid, a carboxamidine and a member of pyrrolidin-2-ones.
CAS No. 148396-36-5
Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
IUPAC Name 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid
Standard InChI InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1
Standard InChI Key IKZACQMAVUIGPY-HOTGVXAUSA-N
Isomeric SMILES C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O
SMILES C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O
Canonical SMILES C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O

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